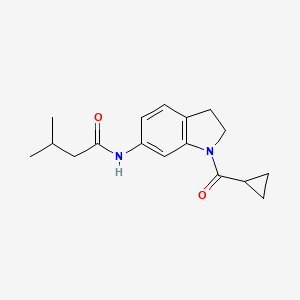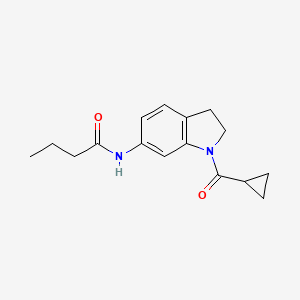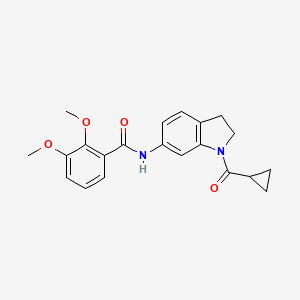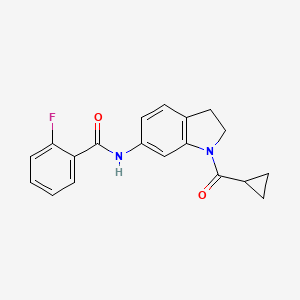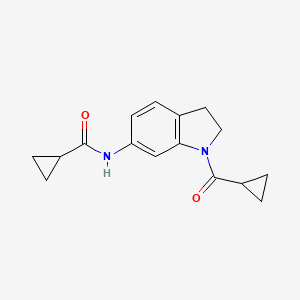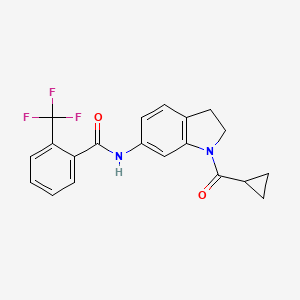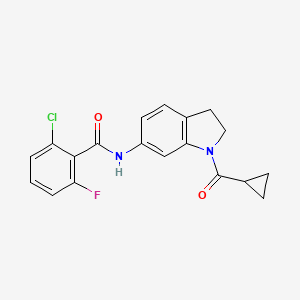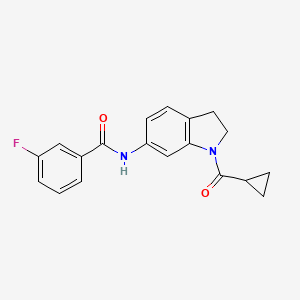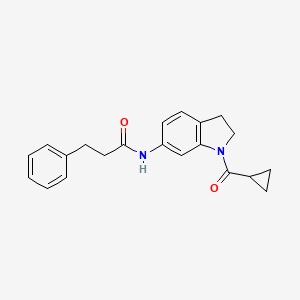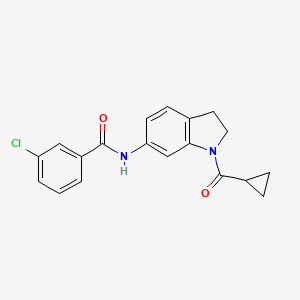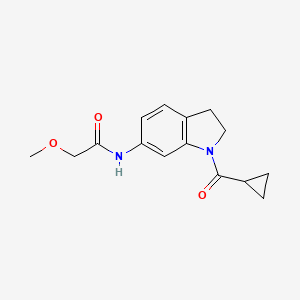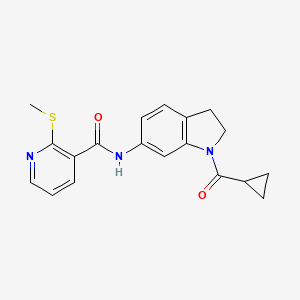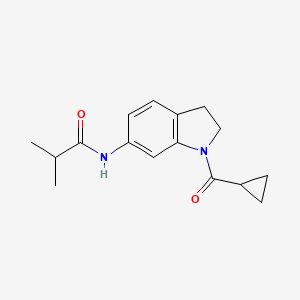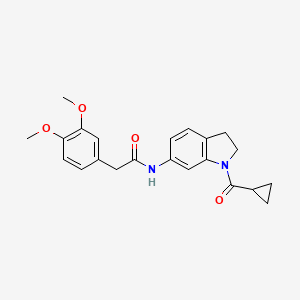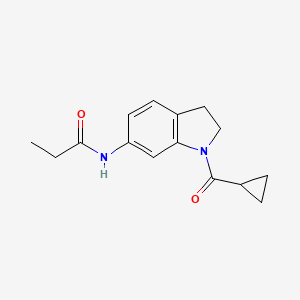
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide (N-CCIP), also known as 1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl propanoic acid amide, is an organic compound that has been studied for its potential applications in the fields of medicine and science. N-CCIP is a cyclopropyl derivative of indole, a heterocyclic aromatic compound with a five-membered ring structure. N-CCIP has been studied for its ability to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is a key enzyme in the production of prostaglandins and other inflammatory mediators. Inhibition of COX-2 can lead to a decrease in inflammation and pain. N-CCIP has also been studied for its potential as an anti-cancer agent, as well as its ability to reduce the symptoms of Alzheimer's disease.
Scientific Research Applications
Biological Potential of Indole Derivatives
The compound contains an indole nucleus, which is found in many important synthetic drug molecules . Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that “N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide” could potentially be used in the development of new drugs with these activities.
Antiviral Activity
Indole derivatives have shown significant antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents . Given this, “N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide” could potentially be explored for its antiviral properties.
Anti-HIV Activity
Indole derivatives have also been found to have anti-HIV activity . For instance, 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives have been synthesized and screened for their anti-HIV activity . This suggests that “N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide” could potentially be used in the development of new anti-HIV drugs.
Anticancer Activity
Indole derivatives have shown potential in the development of anticancer drugs . Therefore, “N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide” could potentially be explored for its anticancer properties.
Anti-Inflammatory Activity
Indole derivatives have been found to possess anti-inflammatory activity . This suggests that “N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide” could potentially be used in the development of new anti-inflammatory drugs.
Antioxidant Activity
Indole derivatives have shown significant antioxidant activity . Given this, “N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide” could potentially be explored for its antioxidant properties.
properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-2-14(18)16-12-6-5-10-7-8-17(13(10)9-12)15(19)11-3-4-11/h5-6,9,11H,2-4,7-8H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKUTFFWFUUZNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(CCN2C(=O)C3CC3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

